VU0029251
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0029251 involves several key steps, starting with the formation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the methylthio group and the amine functionality are critical steps that require specific reagents and conditions to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound’s synthesis likely involves scalable reactions that can be optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
VU0029251 undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
VU0029251 has several scientific research applications, including:
Chemistry: Used as a tool compound to study allosteric modulation of mGluR5.
Biology: Investigated for its effects on cellular signaling pathways involving mGluR5.
Medicine: Explored for potential therapeutic applications in neurological disorders such as anxiety and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting mGluR5
Mechanism of Action
VU0029251 exerts its effects by binding to an allosteric site on the mGluR5 receptor, leading to partial inhibition of receptor activity. This modulation affects downstream signaling pathways, including calcium mobilization and neurotransmitter release. The compound’s unique binding site distinguishes it from other mGluR5 antagonists, which typically compete with endogenous ligands at the orthosteric site .
Comparison with Similar Compounds
Similar Compounds
MPEP (2-Methyl-6-(phenylethynyl)pyridine): A well-known mGluR5 antagonist that competes at the orthosteric site.
Fenobam: Another mGluR5 antagonist with a different chemical structure and binding profile.
Uniqueness
VU0029251 is unique in its ability to partially inhibit mGluR5 activity through allosteric modulation, rather than direct competition. This property allows for more nuanced regulation of receptor activity, which can be advantageous in therapeutic contexts where complete inhibition is undesirable .
Properties
IUPAC Name |
10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDBZCKBRCTSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C3=C(CCC3)SC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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